L-LEUCINE-N-FMOC (5,5,5-D3)
Description
Properties
Molecular Weight |
356.4 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodological Considerations for L Leucine N Fmoc 5,5,5 D3
Precursor Synthesis and Deuteration Techniques for Leucine (B10760876) Derivatives
Stereoselective Deuterium (B1214612) Incorporation Approaches
Achieving stereospecific deuteration is a critical challenge in the synthesis of isotopically labeled chiral molecules. While various chemical methods exist, biocatalytic approaches have emerged as highly effective for the site- and stereoselective deuteration of amino acids. nih.govchemistryviews.org For instance, enzymes such as aminotransferases can catalyze the hydrogen-deuterium (H/D) exchange at the α- and β-positions of amino acids with high selectivity. wisc.edu A dual-protein system, utilizing an aminotransferase (DsaD) and a partner protein (DsaE), has demonstrated high levels of deuterium incorporation at both the Cα and Cβ positions of leucine. wisc.edu By controlling the reaction conditions and the presence of the partner protein, it is possible to achieve selective deuteration at specific sites. wisc.edu For the synthesis of L-LEUCINE-N-FMOC (5,5,5-D3), where deuteration is required at the terminal methyl groups, a de novo synthesis from a deuterated precursor is a common and effective strategy.
Optimization of Deuteration Yields and Isotopic Purity
The optimization of deuteration reactions is crucial for maximizing the yield and ensuring high isotopic enrichment of the final product. Key parameters that influence the outcome include the choice of deuterium source, catalyst, temperature, and reaction time. For biocatalytic deuteration, the pD of the D2O medium and the concentration of the enzyme and substrate are critical factors. wisc.edu For chemical deuteration methods, reaction conditions such as temperature and the use of additives can significantly impact the efficiency of deuterium incorporation. osti.gov The isotopic purity of the deuterated leucine precursor is a determining factor for the final isotopic enrichment of L-LEUCINE-N-FMOC (5,5,5-D3). High-purity deuterated starting materials are essential to achieve the desired level of isotopic labeling, often exceeding 98 atom % D. isotope.comckgas.com
N-Terminal Fmoc Protection Chemistry in the Context of Isotopically Labeled Amino Acids
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto the N-terminus of the deuterated leucine is a pivotal step. This process must be conducted under conditions that preserve the stereochemical integrity of the amino acid and are compatible with the isotopic label.
Mild Reaction Conditions and Protecting Group Orthogonality
The Fmoc group is favored in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile cleavage under mild basic conditions, typically with piperidine (B6355638). This orthogonality allows for the selective removal of the Fmoc group without affecting other protecting groups on the peptide chain. The introduction of the Fmoc group onto the deuterated leucine is typically achieved by reacting it with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base. The reaction is generally carried out under mild conditions to prevent side reactions.
Minimization of Side Reactions and Racemization During Fmoc Introduction
A primary concern during the Fmoc protection step is the potential for racemization of the chiral α-carbon. peptide.comchempep.com Racemization can occur through the formation of an oxazolone (B7731731) intermediate, particularly during the activation of the carboxylic acid for subsequent coupling reactions. chempep.com To minimize racemization, it is crucial to employ mild coupling reagents and additives. chempep.com The use of deuterated hydrochloric acid during hydrolysis steps in analytical procedures can help to distinguish between pre-existing D-amino acids and those formed due to racemization during the analysis. nih.govmdpi.com Capillary electrophoresis is a sensitive technique for assessing the enantiomeric purity of Fmoc-protected amino acids and can detect very low levels of racemization. nih.gov Careful control of the reaction pH and temperature during the Fmoc protection step is also essential to suppress the formation of unwanted by-products. luxembourg-bio.com
Chromatographic and Spectroscopic Characterization of Synthetic L-LEUCINE-N-FMOC (5,5,5-D3) Intermediates and Products
Rigorous characterization of the synthetic intermediates and the final product is necessary to confirm their identity, purity, and isotopic enrichment. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-performance liquid chromatography (HPLC) is a standard method for assessing the chemical purity of L-LEUCINE-N-FMOC (5,5,5-D3) and its precursors. nih.gov Gas chromatography (GC) can also be used, and it has been observed that deuterated compounds often have slightly shorter retention times than their non-deuterated counterparts. oup.com
The following table summarizes the key analytical techniques and their applications in the characterization of L-LEUCINE-N-FMOC (5,5,5-D3).
| Analytical Technique | Purpose | Key Findings |
| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity | Provides quantitative data on the purity of the final product and intermediates. nih.gov |
| Gas Chromatography (GC) | Separation and analysis of volatile derivatives | Deuterated compounds may exhibit shorter retention times. oup.com |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment | Determines the exact mass and the percentage of deuterium incorporation. oup.comgoogle.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of deuteration site | Confirms the position of the deuterium atoms and the stereochemistry of the molecule. nih.gov |
| Capillary Electrophoresis (CE) | Assessment of enantiomeric purity | Detects and quantifies the extent of racemization. nih.gov |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the chemical and enantiomeric purity of L-LEUCINE-N-FMOC (5,5,5-D3). cem.com Given that this compound is a key starting material for peptide synthesis, even minor impurities can significantly impact the yield and purity of the final peptide. phenomenex.com
Reverse-phase HPLC (RP-HPLC) is the most common method for determining chemical purity. The nonpolar nature of the Fmoc protecting group makes the compound well-suited for separation on C8 or C18 stationary phases. A typical mobile phase consists of a gradient of an aqueous solvent (often containing an acid modifier like 0.1% trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (B52724) or methanol. phenomenex.comrsc.org The Fmoc group provides a strong chromophore, allowing for sensitive UV detection, typically at 254 nm or 265 nm. rsc.org A high-purity sample should exhibit a single major peak, with specifications often requiring ≥98% purity. eurisotop.com
Assessing the enantiomeric purity is equally critical to ensure that the synthesized peptides have the correct stereochemistry. Chiral HPLC is employed for this purpose, utilizing chiral stationary phases (CSPs) that can differentiate between the L- and D-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated excellent resolving power for a wide range of N-Fmoc protected amino acids. phenomenex.comrsc.org The separation is typically achieved under normal-phase or reverse-phase conditions, with the choice of mobile phase and additive being crucial for optimal resolution. phenomenex.comsigmaaldrich.com For L-LEUCINE-N-FMOC (5,5,5-D3), the goal is to confirm the absence or minimal presence of the D-enantiomer, with enantiomeric excess (e.e.) values often exceeding 99.8%. cem.com
| Parameter | Chemical Purity (RP-HPLC) | Enantiomeric Purity (Chiral HPLC) |
|---|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm | Cellulose-based CSP, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | Hexane with 0.1% TFA |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Isopropyl Alcohol |
| Gradient | 5% to 95% B over 20 min | Isocratic (e.g., 90:10 A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Retention Time (L-form) | ~15 min (gradient dependent) | Variable, baseline separation from D-form |
| Purity Specification | ≥ 98% | ≥ 99.8% e.e. |
Mass Spectrometry (MS) for Molecular Identity and Isotopic Enrichment Verification
Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, providing definitive confirmation of molecular weight and a quantitative measure of isotopic enrichment. shoko-sc.co.jp For L-LEUCINE-N-FMOC (5,5,5-D3), electrospray ionization (ESI) coupled with a high-resolution mass analyzer, such as an Orbitrap or time-of-flight (TOF) instrument, is typically employed. upenn.edu
The analysis confirms the molecular identity by detecting the protonated molecular ion [M+H]⁺. The theoretical monoisotopic mass of the unlabeled compound (C₂₁H₂₃NO₄) is 353.1627 u, while for the D3-labeled variant (C₂₁D₃H₂₀NO₄), it is 356.1815 u. The observed mass should match the theoretical mass with high accuracy (typically within 5 ppm), confirming the correct elemental composition.
Furthermore, MS is critical for verifying the isotopic enrichment, which is the percentage of molecules that contain the desired number of deuterium atoms. researchgate.net The mass spectrum will show a distribution of isotopologues. For a 98% isotopic enrichment, the most abundant peak will correspond to the D3 species, with smaller peaks representing D0, D1, and D2 species. ckisotopes.com The relative intensities of these peaks are used to calculate the precise level of deuterium incorporation. This verification is crucial as incomplete deuteration can complicate the interpretation of data in quantitative proteomics experiments. biorxiv.org
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₁D₃H₂₀NO₄ |
| Theoretical Monoisotopic Mass | 356.1815 u |
| Observed [M+H]⁺ (High Resolution) | 357.1888 ± 5 ppm |
| Isotopic Enrichment Specification | ≥ 98% |
| Major Isotopologues Detected | D3, D2, D1, D0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Positional Isotope Distribution
Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous structural confirmation of L-LEUCINE-N-FMOC (5,5,5-D3), ensuring the correct connectivity of all atoms and verifying the specific location of the deuterium labels. nmr-bio.comnih.gov Both ¹H and ¹³C NMR are utilized for this purpose.
¹³C NMR spectroscopy provides further evidence for the structure and the position of deuteration. The carbon atoms directly bonded to deuterium will exhibit a characteristic triplet in the proton-coupled ¹³C spectrum due to C-D coupling, and their signals will be significantly attenuated or absent in a standard proton-decoupled spectrum. The signals for all other carbon atoms in the molecule, including those of the Fmoc group and the leucine backbone, should be present at their expected chemical shifts. This confirms that deuteration is specific to the intended methyl groups and has not occurred elsewhere in the molecule. nih.gov
| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Fmoc Group | ~4.2-4.5 (CH, CH₂), ~7.3-7.8 (Aromatic) | ~47 (CH), ~67 (CH₂), ~120-144 (Aromatic) |
| Leucine α-CH | ~4.3 | ~53 |
| Leucine β-CH₂ | ~1.7 | ~41 |
| Leucine γ-CH | ~1.6 | ~25 |
| Leucine δ-CD₃ | Signal absent/significantly reduced | ~22 (Signal attenuated/split into multiplet) |
| Leucine δ'-CH₃ | ~0.9 | ~23 |
| Carboxyl C=O | - | ~176 |
Methodological Frameworks Utilizing L Leucine N Fmoc 5,5,5 D3 in Protein and Peptide Research
Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy for Biomolecular Structure and Dynamics
NMR spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules at atomic resolution in a near-native environment. nih.gov However, its application to large proteins and complex systems is often hampered by spectral crowding and signal overlap. The use of L-Leucine-d3, introduced via its Fmoc-protected form in peptide synthesis or through metabolic labeling, offers elegant solutions to these challenges.
Strategies for Selective Deuteration and Spectral Simplification in High-Molecular-Weight Proteins
The study of high-molecular-weight proteins by solution NMR is often complicated by rapid signal decay, leading to broad spectral lines. A common strategy to overcome this is perdeuteration (uniform deuteration) of the protein, which significantly improves the relaxation properties of the remaining protons. unl.pt However, complete deuteration removes most of the protons that are essential for generating structural restraints.
A more effective approach is selective protonation in a deuterated background. By providing L-Leucine (5,5,5-D3) along with other deuterated amino acids in the growth media, it is possible to achieve selective labeling of leucine (B10760876) residues. More advanced strategies involve the use of labeled biosynthetic precursors to introduce ¹H,¹³C labels into specific methyl positions of isoleucine, leucine, and valine in an otherwise deuterated protein. unl.ptresearchgate.net This selective labeling drastically simplifies complex NMR spectra, allowing for the unambiguous assignment and analysis of signals from specific sites even in very large protein complexes. unl.pt
Probing Methyl Group Dynamics and Protein-Ligand Interactions with L-Leucine-d3 Labeling
Methyl groups are excellent probes of protein dynamics and molecular recognition events due to their prevalence in hydrophobic cores and at protein-protein or protein-ligand interfaces. The deuterated methyl groups of L-Leucine (5,5,5-D3) can be used in specialized NMR experiments to study these dynamics. Techniques such as proton-detected ¹³C NMR spectroscopy on proteins specifically labeled with [5,5'-¹³C₂]leucine have been used to measure nuclear Overhauser effects (NOEs), and longitudinal (T₁) and transverse (T₂) relaxation times of the methyl carbons. utoronto.cascispace.com
These measurements provide detailed information about the internal motions of the leucine side chains, characterized by effective correlation times. utoronto.cascispace.com Such studies have revealed how the dynamics of leucine residues can change upon ligand binding, indicating a localized stiffening of the protein structure in regions near the binding site. utoronto.ca The ability to selectively observe these deuterated methyl groups simplifies the spectra and allows for a more precise characterization of the dynamic changes that occur during molecular interactions. nih.gov
Investigations into Protein Folding, Misfolding, and Aggregation Mechanisms
Protein misfolding and aggregation are associated with a wide range of human diseases. nih.gov Understanding the molecular events that lead to these pathological states is a major challenge in biomedical research. NMR spectroscopy, aided by isotopic labeling, provides a powerful tool to study the conformational properties of proteins, including unfolded or partially folded states that are prone to aggregation. nih.govualberta.ca
By incorporating L-Leucine (5,5,5-D3) into a protein of interest, researchers can monitor the behavior of specific leucine residues during the folding or aggregation process. The simplified spectra obtained from such selectively labeled samples can help to identify transient intermediates and characterize the structural changes that occur as a protein misfolds and assembles into larger aggregates. ualberta.ca For example, NMR has been used to study insoluble protein mutants that can be solubilized in salt-free water, revealing details about their residual structure and dynamics that would be inaccessible with other techniques. nih.gov
Structural and Dynamic Studies of Membrane Proteins
Membrane proteins are notoriously difficult to study due to their hydrophobic nature and requirement for a membrane-like environment. Solid-state NMR (ssNMR) has emerged as a key technique for determining the structure and dynamics of membrane proteins in their native lipid bilayer environment. nih.govnih.gov Isotopic labeling is crucial for ssNMR, and the use of L-Leucine (5,5,5-D3) can aid in these studies.
Selective labeling of leucine methyl groups can simplify the crowded spectra of large membrane proteins, facilitating the measurement of structural restraints such as interatomic distances and torsion angles. nih.govmpg.de Furthermore, the dynamics of membrane proteins are critical for their function, and labeled leucine residues can serve as probes to investigate these motions over a wide range of timescales. researchgate.net Comparing structures and dynamics of membrane proteins in different environments, such as detergent micelles and lipid bilayers, can provide insights into the influence of the surrounding medium on the protein's properties. nih.gov
Applications in Mass Spectrometry (MS)-Based Proteomics
Mass spectrometry has become an indispensable tool for the large-scale identification and quantification of proteins. The use of stable isotopes, including deuterium-labeled amino acids like L-Leucine-d3, is central to many quantitative proteomic strategies.
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Absolute Quantitation (AQUA) Methodologies
SILAC is a powerful and widely used metabolic labeling strategy for quantitative proteomics. researchgate.netckgas.com In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic form of a specific amino acid. nih.gov One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version, such as L-Leucine-d3. nih.gov
After several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. nih.gov The two cell populations can then be subjected to different experimental conditions, after which they are combined, and the proteins are extracted and analyzed by mass spectrometry. Since every leucine-containing peptide from the "heavy" population will have a mass shift corresponding to the number of incorporated deuterated leucines, the relative abundance of each protein in the two samples can be accurately determined by comparing the intensities of the "light" and "heavy" peptide peaks in the mass spectrum. nih.govresearchgate.net
The following table summarizes a typical 2-plex SILAC experiment using L-Leucine and L-Leucine-d3:
| Experimental Condition | Amino Acid Supplement | Resulting Peptides | Mass Difference per Leucine |
| Control | L-Leucine (unlabeled) | "Light" | 0 Da |
| Treatment | L-Leucine (5,5,5-D3) | "Heavy" | +3 Da |
AQUA (Absolute QUantitation of proteins) is another MS-based quantitative proteomics method that relies on stable isotope-labeled peptides. researchgate.net In the AQUA methodology, a synthetic peptide with a sequence identical to a target peptide from the protein of interest is created. This synthetic peptide incorporates a stable isotope-labeled amino acid, such as L-Leucine-d3, at a specific position.
This heavy peptide is then spiked in a known quantity into the protein sample as an internal standard. After proteolytic digestion, the sample is analyzed by MS. The absolute quantity of the target protein in the original sample can be determined by comparing the signal intensity of the endogenous "light" peptide with that of the "heavy" AQUA peptide standard. researchgate.net This approach is particularly useful for the precise quantification of specific proteins and their post-translational modifications.
The table below outlines the key components of the AQUA methodology:
| Component | Description | Role in Quantitation |
| Endogenous Peptide | "Light" peptide from the target protein in the biological sample. | Analyte to be quantified. |
| AQUA Peptide | Synthetic, "heavy" peptide with an identical sequence to the endogenous peptide, but containing an isotopically labeled amino acid (e.g., L-Leucine-d3). | Internal standard of known concentration. |
| Mass Spectrometry | Measures the signal intensities of both the light and heavy peptide pairs. | Provides the data for calculating the absolute abundance of the target protein. |
Analysis of Protein Turnover and Degradation Rates
The dynamic nature of the proteome, characterized by the continuous synthesis and degradation of proteins, can be quantitatively assessed using stable isotope labeling techniques. While metabolic labeling methods like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) involve the in vivo incorporation of labeled amino acids, a complementary and more direct approach for quantifying specific proteins involves the use of synthetic, isotopically labeled peptides as internal standards. nih.govnih.gov L-LEUCINE-N-FMOC (5,5,5-D3) is a key reagent in the synthesis of such standards.
By synthesizing a peptide fragment of a target protein with one or more L-Leucine residues replaced by L-Leucine-(5,5,5-D3), a "heavy" version of the peptide is created. This heavy peptide is chemically identical to its natural counterpart but is distinguishable by mass spectrometry. springernature.com A known amount of this synthetic heavy peptide is spiked into a biological sample, and the ratio of the mass spectrometry signal intensity of the endogenous "light" peptide to the heavy standard allows for precise and absolute quantification of the protein of interest. bioanalysis-zone.com
To study protein turnover, this quantification is performed over a time course. By monitoring the change in the absolute quantity of a protein over time, its degradation rate can be determined. For instance, in a pulse-chase experiment, the decay in the amount of a protein can be accurately tracked by comparing it to the stable concentration of the spiked heavy peptide standard at each time point. Leucine is often chosen for such studies due to its abundance in proteins. eurisotop.com
Table 1: Research Findings on Protein Turnover Analysis using Deuterated Leucine
| Study Focus | Key Finding |
| Measurement of proteome dynamics in whole animals | Dietary administration of stable isotope-labeled amino acids allows for the determination of synthesis and degradation rates of individual proteins. The pattern of labeling can be used to calculate the isotope abundance of the precursor pool. liverpool.ac.uk |
| Analysis of protein turnover in fish | A diet containing L-leucine (isopropyl-D7) was used to measure the synthesis and degradation rates of individual proteins in the skeletal muscle of fish, demonstrating the feasibility of this approach in non-mammalian species. eurisotop.com |
| Inhibition of protein degradation | Studies have shown that high concentrations of extracellular leucine can inhibit protein degradation in vitro, suggesting a regulatory role for this amino acid in protein turnover. nih.gov |
Peptide Identification and Post-Translational Modification Characterization Using Labeled Peptides
In complex biological samples, the confident identification of peptides and the characterization of their post-translational modifications (PTMs) can be challenging. Synthetic peptides incorporating L-LEUCINE-N-FMOC (5,5,5-D3) serve as invaluable tools to overcome these challenges.
For peptide identification, a synthetic deuterated peptide can be used as an internal standard to confirm the presence of a specific peptide in a sample. The labeled peptide will have the same chromatographic retention time and fragmentation pattern in the mass spectrometer as its endogenous counterpart, with a predictable mass shift for the precursor and any fragment ions containing the labeled leucine residue. This co-elution and co-fragmentation provide a high degree of confidence in the identification.
The characterization of PTMs, which are crucial for protein function and regulation, also benefits from the use of these labeled peptides. cytoskeleton.comsigmaaldrich.com When investigating a potential PTM on a specific peptide, two versions of the peptide can be synthesized: one with the modification and one without, both incorporating L-Leucine-(5,5,5-D3). These labeled standards can then be used to:
Confirm the presence and location of the PTM: By comparing the fragmentation spectra of the endogenous peptide with the synthetic labeled and modified standard, the exact site of the modification can be confirmed.
Quantify the stoichiometry of the PTM: The ratio of the modified to the unmodified form of the peptide in a sample can be accurately determined by spiking in known quantities of both the labeled modified and labeled unmodified synthetic peptides.
Table 2: Research Applications of Labeled Peptides in Peptide and PTM Identification
| Application | Utility of Labeled Peptide |
| Peptide Identification | Confirms the presence of a specific peptide through co-elution and co-fragmentation in mass spectrometry. |
| PTM Site Confirmation | Comparison of fragmentation patterns between the endogenous peptide and a synthetic labeled and modified standard verifies the location of the modification. |
| PTM Stoichiometry | Enables accurate quantification of the ratio of modified to unmodified peptide by using both labeled modified and labeled unmodified standards. |
Solid-Phase Peptide Synthesis (SPPS) Using Fmoc-Protected Deuterated Leucine
Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide production, and the Fmoc strategy is the most widely used approach due to its milder reaction conditions compared to the Boc/Benzyl method. liverpool.ac.uk L-LEUCINE-N-FMOC (5,5,5-D3) is readily incorporated into peptides using standard Fmoc-SPPS protocols. silantes.com The Fmoc group protects the α-amine of the deuterated leucine, preventing unwanted side reactions during the coupling of the next amino acid in the sequence. liverpool.ac.uk This protecting group is then removed with a weak base, typically piperidine (B6355638) in DMF, to allow for the elongation of the peptide chain. eurisotop.com
Development of Complex Peptide Sequences and Modified Peptides
The synthesis of complex peptide sequences, including those with post-translational modifications, is a key application of SPPS. The incorporation of L-LEUCINE-N-FMOC (5,5,5-D3) into these complex structures is generally straightforward and follows the same principles as the incorporation of its unlabeled counterpart. The mild conditions of Fmoc chemistry are particularly advantageous for the synthesis of peptides with sensitive modifications like phosphorylation and glycosylation, which might not be stable under the harsher conditions of other synthesis strategies. silantes.com
The development of stapled peptides, which contain a synthetic brace to lock the peptide into a specific conformation, is an example of the synthesis of complex modified peptides. cpcscientific.com While no specific examples in the provided search results detail the use of L-LEUCINE-N-FMOC (5,5,5-D3) in stapled peptides, its chemical properties suggest it could be incorporated without significant alterations to the established synthesis protocols.
Automated Peptide Synthesis Approaches with L-LEUCINE-N-FMOC (5,5,5-D3)
The automation of SPPS has significantly increased the throughput and reproducibility of peptide synthesis. americanpeptidesociety.orgnih.gov Automated peptide synthesizers utilize robotic systems to perform the repetitive cycles of deprotection, washing, and coupling reactions. americanpeptidesociety.org L-LEUCINE-N-FMOC (5,5,5-D3) is fully compatible with these automated platforms. The synthesizer is programmed to deliver the deuterated amino acid at the appropriate step in the sequence, just as it would with any other Fmoc-protected amino acid. The use of automated synthesis is particularly beneficial for creating libraries of labeled peptides or for the synthesis of longer, more complex sequences where manual synthesis would be tedious and prone to error. aurorabiomed.com
Challenges and Innovations in Incorporating Deuterated Building Blocks
While the incorporation of L-LEUCINE-N-FMOC (5,5,5-D3) into peptides via SPPS is generally routine, some challenges can arise, particularly in the synthesis of "difficult sequences." These are often peptides with a high content of hydrophobic amino acids, which can lead to aggregation on the solid support and incomplete reactions. nih.gov Although the deuterium (B1214612) labeling in L-LEUCINE-N-FMOC (5,5,5-D3) does not significantly alter its hydrophobicity, the presence of multiple leucine residues (labeled or unlabeled) can contribute to these aggregation issues.
Innovations to address these challenges include:
Microwave-assisted SPPS: The use of microwave energy can accelerate coupling and deprotection reactions, potentially reducing aggregation and improving the synthesis of difficult sequences. nih.gov
Use of specialized resins and linkers: Novel solid supports and linkers have been developed to improve the swelling properties of the resin and minimize aggregation. cpcscientific.com
"Green" chemistry approaches: Efforts are being made to reduce the environmental impact of SPPS by minimizing solvent use and developing more sustainable protocols, such as in situ Fmoc removal. peptide.com
A potential challenge specific to the use of deuterated amino acids is the possibility of hydrogen-deuterium exchange under certain conditions, although this is more of a concern in in vivo metabolic labeling than in the controlled environment of chemical synthesis. nih.gov The high isotopic purity of commercially available L-LEUCINE-N-FMOC (5,5,5-D3) ensures that the mass shift is consistent and reliable for quantitative applications.
Investigations into Metabolomics and Metabolic Flux Analysis Leveraging L Leucine N Fmoc 5,5,5 D3
Elucidation of Leucine (B10760876) and Branched-Chain Amino Acid (BCAA) Metabolic Pathways
L-Leucine-d3, derived from its FMOC-protected precursor, is an invaluable tool for mapping the metabolic pathways of branched-chain amino acids (BCAAs), which also include isoleucine and valine. youtube.com BCAA catabolism is a critical process, primarily occurring in skeletal muscle, that provides energy and metabolic intermediates. nih.govnih.gov
The catabolic pathway for leucine begins with a reversible transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT). nih.govresearchgate.net In this step, the amino group from leucine is transferred to α-ketoglutarate, forming glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA), α-ketoisocaproate (KIC). nih.govresearchgate.net By introducing L-Leucine-d3, researchers can trace the deuterium (B1214612) label as it is incorporated into KIC-d3.
The subsequent step is the irreversible oxidative decarboxylation of the BCKA, a reaction carried out by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. youtube.comresearchgate.net This reaction converts KIC into isovaleryl-CoA. nih.gov Further metabolism of isovaleryl-CoA ultimately yields acetyl-CoA and acetoacetate, classifying leucine as a ketogenic amino acid. youtube.comnih.gov
Using L-Leucine-d3 allows for the precise tracking of these transformations. The appearance of the deuterium label in downstream metabolites like acetyl-CoA provides direct evidence of the flux through this specific catabolic pathway. This methodology helps to quantify the rate of leucine breakdown under various physiological and pathological conditions, such as in metabolic disorders like Maple Syrup Urine Disease, which is caused by a deficiency in the BCKDH complex. youtube.comnih.gov
Table 1: Key Enzymes and Products in Leucine Catabolism This table outlines the primary steps in the breakdown of Leucine, which can be traced using L-Leucine-d3.
| Step | Enzyme | Substrate | Product | Metabolic Significance |
|---|---|---|---|---|
| Transamination | Branched-chain aminotransferase (BCAT) | Leucine | α-ketoisocaproate (KIC) | Reversible; links BCAA and glutamate metabolism. nih.govresearchgate.net |
| Oxidative Decarboxylation | Branched-chain α-keto acid dehydrogenase (BCKDH) complex | α-ketoisocaproate (KIC) | Isovaleryl-CoA | Irreversible; committed step in leucine catabolism. youtube.comresearchgate.net |
| Final Products | Multiple enzymes | Isovaleryl-CoA | Acetyl-CoA, Acetoacetate | Ketogenic products that enter central energy metabolism. youtube.comnih.gov |
Quantitative Measurement of Protein Synthesis Rates and Turnover in Biological Systems
One of the most powerful applications of L-Leucine-d3 is in the measurement of protein synthesis rates. longdom.org The "precursor-product" method is a widely used technique where a labeled amino acid tracer is introduced into a biological system, and its rate of incorporation into newly synthesized proteins is measured over time. e-acnm.orgphysoc.org As an essential amino acid, leucine is not synthesized by the body and must be obtained from the diet or from the breakdown of existing proteins. e-acnm.org This makes L-Leucine-d3 an ideal tracer for quantifying the rate at which amino acids are incorporated into proteins, known as the fractional synthesis rate (FSR). e-acnm.org
The process involves administering the tracer and then collecting tissue samples, such as muscle biopsies, at different time points. physoc.org The proteins within these samples are isolated, hydrolyzed back into individual amino acids, and analyzed using mass spectrometry to determine the enrichment of L-Leucine-d3 in the protein-bound pool compared to the precursor pool (the free amino acids within the cell or blood). physoc.org
This technique has been instrumental in understanding how various stimuli, such as nutrition and exercise, affect muscle protein synthesis. cdnsciencepub.comyoutube.com For example, studies have used leucine tracers to demonstrate that resistance exercise increases the rate of myofibrillar protein synthesis and that dietary protein intake further enhances this response. cdnsciencepub.com Leucine is not just a building block but also a signaling molecule that potently activates the mTORC1 pathway, a central regulator of cell growth and protein synthesis. medchemexpress.comnih.gov
Table 2: Research Findings on Muscle Protein Synthesis (MPS) Using Leucine Tracers This table summarizes representative findings from studies that utilized labeled leucine to measure MPS under different conditions.
| Condition | Finding | Implication | Reference |
|---|---|---|---|
| Post-Exercise | Resistance exercise significantly increases the fractional synthesis rate of muscle proteins. | Physical activity is a potent stimulus for muscle growth and repair. | youtube.com |
| Dietary Protein | Consumption of leucine-enriched protein supplements enhances the post-exercise protein synthetic response. | Leucine content is a key factor in the anabolic potential of dietary protein. | cdnsciencepub.com |
| Aging | Basal and post-prandial muscle protein synthesis rates can be maintained in older adults with adequate leucine intake. | Proper nutrition can help mitigate age-related muscle loss (sarcopenia). | cdnsciencepub.com |
Advanced Isotope Tracer Methodologies (e.g., D2O-labeling in conjunction with L-Leucine-d3)
While infused amino acid tracers like L-Leucine-d3 are highly effective for acute measurements of protein synthesis over several hours, other methods are available for assessing synthesis over longer periods. nih.gov One such advanced methodology is the use of deuterium oxide (D₂O), or heavy water. nih.govresearchgate.net
When D₂O is administered, it equilibrates with the body's total water pool. The deuterium is then incorporated into the α-carbon of non-essential amino acids, particularly alanine (B10760859), as they are synthesized. researchgate.net These newly deuterated amino acids are then used to build proteins. By measuring the incorporation of deuterium-labeled alanine into proteins over days or weeks from a single muscle biopsy, researchers can determine long-term, integrated rates of protein synthesis. nih.gov This method is less invasive and more cost-effective than continuous infusion studies. nih.gov
The use of D₂O and L-Leucine-d3 can be complementary. L-Leucine-d3 provides a direct measure of the incorporation of an essential amino acid into protein, reflecting the utilization of dietary and recycled amino acids for acute anabolic responses. nih.gov In contrast, the D₂O method offers a broader view of integrated protein synthesis over extended periods, capturing the cumulative effects of daily physiological events. nih.gov Comparing results from both methods can provide a more complete picture of protein turnover dynamics in various physiological states. For instance, a dual-tracer study could measure the immediate protein synthetic response to a meal using L-Leucine-d3 and the cumulative synthesis over a 24-hour period using D₂O.
Computational Modeling and Isotopic Profiling for Metabolic Flux Determination
Metabolic flux analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of all reactions within a metabolic network. nih.govnih.gov MFA integrates experimental data from isotope tracing experiments into a mathematical model of cellular metabolism to provide a detailed map of metabolic activity. nih.govnih.gov
In this context, L-Leucine-d3 serves as an isotopic probe. When cells are cultured in a medium containing L-Leucine-d3, the deuterium label is incorporated not only into proteins but also into various downstream metabolites through catabolic pathways. researchgate.net The pattern and extent of deuterium labeling in these metabolites—the isotopic profile or isotopologue distribution—are measured using mass spectrometry. nih.gov
This isotopic profiling data is then fed into a computational model of the cell's metabolic network. nih.govyoutube.com The model consists of a series of biochemical reactions and their known stoichiometry. By applying constraints based on the measured uptake of nutrients (like L-Leucine-d3) and the observed isotopic patterns in the products, the model can solve for the unknown intracellular fluxes. nih.govvanderbilt.edu This approach allows researchers to determine the relative activity of different pathways. For example, by analyzing the isotopic signature in acetyl-CoA derived from L-Leucine-d3, one can quantify the contribution of leucine catabolism to the total acetyl-CoA pool, which also receives inputs from glucose and fatty acid oxidation. nih.gov This provides a systems-level understanding of how cells rewire their metabolism in response to genetic or environmental changes. nih.govbiorxiv.org
Mechanistic Enzymology and Reaction Pathway Studies Incorporating L Leucine N Fmoc 5,5,5 D3
Application of Kinetic Isotope Effects (KIE) for Reaction Mechanism Elucidation
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at a specific position in a substrate molecule can lead to a change in the rate of a chemical reaction. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for determining the rate-limiting step of an enzymatic reaction and for gaining insight into the transition state of a reaction. The magnitude of the KIE is dependent on the degree to which the bond to the isotope is altered in the transition state of the rate-determining step.
In the context of L-leucine metabolism, enzymes that catalyze reactions involving the breaking of a C-H bond at the 5-position of the leucine (B10760876) side chain would be expected to exhibit a significant KIE when L-LEUCINE (5,5,5-D3) is used as a substrate. For example, in the initial step of leucine catabolism, catalyzed by branched-chain amino acid aminotransferase, a transamination reaction occurs. While this specific reaction does not directly involve the C-H bonds at the 5-position, subsequent steps in the catabolic pathway, such as those catalyzed by isovaleryl-CoA dehydrogenase, do involve C-H bond cleavage.
Table 1: Hypothetical Kinetic Isotope Effects in Leucine Catabolism
| Enzyme | Reaction Step | Expected KIE with L-LEUCINE (5,5,5-D3) | Mechanistic Implication |
|---|---|---|---|
| Isovaleryl-CoA Dehydrogenase | Oxidation of Isovaleryl-CoA | Significant (kH/kD > 1) | C-H bond breaking is part of the rate-determining step. |
This table presents hypothetical data to illustrate the application of KIE. Actual experimental values would be required to confirm these effects.
By measuring the reaction rates with both the deuterated and non-deuterated leucine substrates, researchers can pinpoint which steps in a reaction pathway are rate-limiting and gain a deeper understanding of the enzymatic mechanism. The N-FMOC protecting group would need to be removed prior to the enzymatic assay to allow the leucine to act as a substrate.
Probing Enzyme Active Site Dynamics and Substrate Binding
The precise interactions between a substrate and the amino acid residues within an enzyme's active site are fundamental to its catalytic activity and specificity. Isotopic labeling of a substrate, such as in L-LEUCINE (5,5,5-D3), can be used in conjunction with advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to probe these interactions.
The deuterium atoms in L-LEUCINE (5,5,5-D3) provide a distinct spectroscopic signature that can be monitored upon binding to an enzyme. Changes in the NMR signal of the deuterated methyl groups can provide information about the local environment within the active site, including its polarity and steric constraints. Furthermore, techniques such as transferred Nuclear Overhauser Effect (trNOE) can be employed to determine the conformation of the bound substrate and its proximity to specific residues in the enzyme's active site.
The FMOC group, being a bulky aromatic moiety, would sterically hinder the binding of the amino acid to the active site of most enzymes. Therefore, for studies of enzyme-substrate interactions, the FMOC group would be cleaved, yielding L-leucine (5,5,5-D3). This labeled amino acid can then be introduced into an in vitro enzymatic assay.
Table 2: Research Findings on Enzyme-Substrate Interactions using Isotopically Labeled Leucine
| Technique | Enzyme Studied | Information Gained |
|---|---|---|
| NMR Spectroscopy | Leucine Transporter (LeuT) | Insights into substrate binding and the formation of the occluded state. nih.gov |
Tracing Carbon Flow Through Specific Biochemical Transformations
Stable isotope tracers are invaluable for mapping metabolic pathways and quantifying the flux of metabolites through various biochemical transformations. researchgate.net While carbon-13 is more commonly used for tracing carbon flow, deuterium labeling can also provide valuable information, particularly when coupled with mass spectrometry.
Following the removal of the N-FMOC group, L-leucine (5,5,5-D3) can be introduced into a biological system, such as cell culture or a whole organism. The metabolic fate of the deuterated leucine can then be tracked by analyzing the incorporation of the deuterium label into downstream metabolites. This allows researchers to trace the path of the carbon skeleton of leucine as it is catabolized and its constituent atoms are incorporated into other molecules.
For instance, the breakdown of leucine yields acetyl-CoA and acetoacetate. By using L-leucine (5,5,5-D3), the deuterium label would be expected to be found in these products and any subsequent metabolites synthesized from them. This approach can be used to quantify the contribution of leucine to various metabolic pools and to understand how metabolic flux is altered under different physiological or pathological conditions.
Table 3: Potential Applications of L-LEUCINE (5,5,5-D3) in Metabolic Tracing
| Metabolic Pathway | Key Metabolites | Information from Deuterium Tracing |
|---|---|---|
| Leucine Catabolism | Isovaleryl-CoA, Acetyl-CoA | Quantifying the rate of leucine breakdown. |
| Ketogenesis | Acetoacetate, Beta-hydroxybutyrate | Determining the contribution of leucine to ketone body formation. |
Theoretical and Computational Frameworks Relevant to L Leucine N Fmoc 5,5,5 D3 Research
Molecular Dynamics Simulations and Conformational Analysis of Deuterated Biomolecules
Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For deuterated biomolecules like L-LEUCINE-N-FMOC (5,5,5-D3), MD simulations offer a window into their conformational landscape and dynamic behavior at an atomic level. nih.gov
The core of an MD simulation is the force field, a set of empirical energy functions and parameters that describe the potential energy of the system of particles. These force fields govern the interactions between atoms, including bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. By solving Newton's equations of motion for the system, the trajectory of each atom can be tracked over time, providing a detailed view of the molecule's dynamics. acs.org
In the context of L-LEUCINE-N-FMOC (5,5,5-D3), MD simulations can elucidate several key aspects:
Conformational Preferences: The large, aromatic Fmoc group and the deuterated isobutyl side chain of leucine (B10760876) introduce specific steric and electronic properties. MD simulations can explore the rotational freedom around single bonds (dihedral angles) to identify the most stable, low-energy conformations of the molecule in various solvent environments. rsc.org
Solvent Effects: Simulations can explicitly model the interactions between the deuterated compound and surrounding solvent molecules (e.g., water, organic solvents), revealing how the solvent influences conformational stability and the formation of intramolecular hydrogen bonds.
Impact of Deuteration: While the effect of deuterium (B1214612) substitution on molecular geometry is subtle, it can influence vibrational frequencies and, to a lesser extent, non-bonded interactions due to its slightly different mass and nuclear properties compared to protium (B1232500). MD simulations can be parameterized to account for these subtle isotopic effects, providing a more accurate dynamic picture.
The output of an MD simulation is a trajectory file containing the coordinates and velocities of all atoms at discrete time steps. Analysis of this trajectory allows for the calculation of various structural and dynamic properties, such as root-mean-square deviation (RMSD), radial distribution functions, and the identification of persistent conformational states. acs.org This information is critical for understanding how L-LEUCINE-N-FMOC (5,5,5-D3) might interact with its environment, for instance, during its use in peptide synthesis or as an internal standard in metabolic studies. rsc.orgchempep.com
Prediction and Interpretation of NMR Chemical Shifts and Coupling Constants in Labeled Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and computational methods are indispensable for the accurate prediction and interpretation of NMR spectra for isotopically labeled molecules. wikipedia.org
Prediction of Chemical Shifts: The chemical shift of a nucleus is highly sensitive to its local electronic environment. Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are the gold standard for predicting NMR chemical shifts. mdpi.com The most common method is the Gauge-Including Atomic Orbital (GIAO) approach. joaquinbarroso.com
The process for predicting the NMR spectrum of L-LEUCINE-N-FMOC (5,5,5-D3) involves:
Geometry Optimization: An accurate 3D structure of the molecule is obtained, often through QM optimization or from MD simulations.
Shielding Tensor Calculation: Using a chosen DFT functional and basis set, the magnetic shielding tensor for each nucleus (¹H, ²H, ¹³C, ¹⁵N) is calculated.
Chemical Shift Calculation: The calculated isotropic shielding value for each nucleus is then referenced against the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS) to yield a predicted chemical shift in parts per million (ppm). joaquinbarroso.com
Deuterium labeling has a known, albeit small, effect on the chemical shifts of neighboring nuclei, known as an isotope effect. nih.gov Deuterons typically cause a slight upfield shift (lower ppm value) in the resonance of directly bonded carbons (α-effect) and carbons two bonds away (β-effect). acs.org These effects, while minor, can be predicted with high-level QM calculations and are important for distinguishing between labeled and unlabeled species. nih.gov
| Isotope Effect | Description | Typical Shift (ppm) |
|---|---|---|
| α-effect | Shift on the carbon directly bonded to deuterium. | -0.2 to -0.6 |
| β-effect | Shift on the carbon two bonds away from deuterium. | -0.05 to -0.15 |
| γ-effect | Shift on the carbon three bonds away from deuterium. | ~0.01 to +0.05 |
Interpretation of Coupling Constants: Spin-spin coupling constants (J-couplings) provide valuable information about the connectivity and dihedral angles between atoms. In L-LEUCINE-N-FMOC (5,5,5-D3), the presence of deuterium (a spin-1 nucleus) instead of protium (a spin-1/2 nucleus) alters the observed coupling patterns. libretexts.org For example, a proton coupled to a neighboring -CH₃ group would appear as a quartet, but if coupled to a -CD₃ group, its signal would be split into a more complex 1:3:6:7:6:3:1 septet due to coupling with three equivalent spin-1 nuclei. However, these couplings are often small and may not be resolved. More significantly, the magnitude of the coupling constant is scaled by the gyromagnetic ratio of the nuclei involved. The relationship is approximately J(H,X) ≈ 6.514 × J(D,X). This allows for the calculation of equivalent proton-proton couplings from measured deuterium couplings. libretexts.org
Advanced Algorithms for Mass Spectrometry Data Deconvolution and Isotopic Pattern Analysis
Mass spectrometry (MS) is a key analytical technique for confirming the identity and isotopic purity of labeled compounds like L-LEUCINE-N-FMOC (5,5,5-D3). The raw data from a high-resolution mass spectrometer consists of a series of peaks representing the mass-to-charge ratio (m/z) of different ions. For an isotopically labeled compound, this data is complex due to the presence of natural abundance isotopes (e.g., ¹³C, ¹⁵N) in addition to the deliberately introduced label (²H). nih.gov Advanced computational algorithms are essential to deconvolve this data and perform accurate isotopic pattern analysis. nih.gov
Isotopic Pattern Prediction: The first step is to generate a theoretical isotopic distribution for the molecule. Algorithms calculate the expected relative abundance of all possible isotopic variants (isotopologues) based on the molecule's elemental formula and the natural abundance of stable isotopes. For L-LEUCINE-N-FMOC (5,5,5-D3), the algorithm would account for the 21 carbon atoms, 20 hydrogen atoms, 3 deuterium atoms, 1 nitrogen atom, and 4 oxygen atoms. The result is a predicted pattern of peaks with specific m/z values and relative intensities.
Deconvolution Algorithms: Deconvolution is the process of transforming the measured m/z spectrum into a neutral mass spectrum, resolving overlapping isotopic clusters and identifying the monoisotopic mass of the compound. enovatia.com These algorithms, such as those employing variable selection or template matching, compare the experimentally observed isotopic pattern to theoretical patterns. nih.govdntb.gov.ua
The key functions of these algorithms include:
Noise Reduction: Distinguishing true signal from chemical or electronic noise in the spectrum.
Charge State Determination: Identifying the charge state of the ions to calculate the neutral mass. enovatia.com
Isotope Correction: Correcting for the contribution of naturally abundant heavy isotopes to accurately determine the enrichment of the deuterium label. This is crucial because the presence of natural ¹³C can create peaks that overlap with those from the deuterated species. nih.govresearchgate.net The most common approach subtracts the expected natural abundance pattern from the measured spectrum to isolate the signal arising from the incorporated deuterium label. nih.gov
For L-LEUCINE-N-FMOC (5,5,5-D3), these algorithms would be used to verify that the deuterium label is present and to calculate the isotopic purity (e.g., the percentage of molecules that are indeed D3-labeled versus D0, D1, or D2 species).
| Isotopologue | Description | Calculated m/z (approx.) | Relative Abundance (approx. %) |
|---|---|---|---|
| M₀ (D₃) | Monoisotopic peak with ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³x²H | 389.20 | 100.0 |
| M+1 (D₃) | Contains one ¹³C | 390.20 | 23.2 |
| M+2 (D₃) | Contains two ¹³C or one ¹⁸O | 391.20 | 3.5 |
Note: The table presents a simplified theoretical pattern. Actual algorithms perform more complex calculations considering all possible isotopic combinations.
Future Perspectives and Emerging Research Directions for L Leucine N Fmoc 5,5,5 D3
Synergistic Integration with Cryo-Electron Microscopy (Cryo-EM) for Hybrid Structural Biology
Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of large and complex macromolecules without the need for crystallization. However, cryo-EM maps can sometimes have regions of lower resolution, particularly in flexible or dynamic areas of a protein. A key future direction is the synergistic integration of cryo-EM with other structural biology techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, in what is known as a hybrid approach.
L-LEUCINE-N-FMOC (5,5,5-D3) is particularly valuable for the NMR component of these hybrid methods. The deuterium (B1214612) labeling of the leucine (B10760876) methyl groups helps to simplify complex NMR spectra and improve the relaxation properties of the molecules being studied, which is especially crucial for large proteins that are often the subject of cryo-EM analysis. nih.govunl.pt While cryo-EM provides a global snapshot of the macromolecular architecture, NMR can provide detailed information on the dynamics and local conformations of specific regions.
Researchers can use L-LEUCINE-N-FMOC (5,5,5-D3) in solid-phase peptide synthesis to create specific, isotopically labeled protein segments. These segments can then be studied by NMR to probe dynamics, ligand binding, or conformational changes. This data provides crucial constraints for refining and validating the atomic models built into cryo-EM density maps. nih.govelifesciences.org This hybrid approach leverages the strengths of both techniques, leading to a more complete and accurate understanding of protein structure and function.
| Research Application | Role of L-LEUCINE-N-FMOC (5,5,5-D3) | Complementary Technique | Outcome |
| Refinement of Cryo-EM Models | Incorporation into proteins for NMR analysis of dynamic regions. | NMR Spectroscopy | Provides high-resolution data on local protein dynamics to complement the static cryo-EM structure. nih.gov |
| Studying Protein Complexes | Selective labeling of one component in a multi-protein complex. | NMR and Cryo-EM | Elucidates the structure and dynamics of specific subunits within the larger assembly. |
| Membrane Protein Analysis | Labeling of transmembrane domains. | Solid-State NMR | Characterizes the structure and orientation of membrane-embedded portions that can be challenging for cryo-EM alone. |
Development of Novel Isotopic Labeling Strategies and Unnatural Amino Acid Incorporations
The versatility of L-LEUCINE-N-FMOC (5,5,5-D3) extends to the development of sophisticated isotopic labeling strategies that push the boundaries of protein science. springernature.com The Fmoc protecting group makes it ideal for use in peptide synthesizers, allowing for precise, site-specific incorporation of the deuterated leucine into a polypeptide chain.
Emerging research focuses on creating proteins with complex, segmental labeling patterns. rsc.org For instance, a researcher could synthesize a protein where one domain is uniformly labeled with ¹³C and ¹⁵N, another domain contains L-LEUCINE-N-FMOC (5,5,5-D3), and a third domain remains unlabeled. rsc.org This "segmental isotope labeling" dramatically simplifies NMR spectra, allowing for the study of very large and complex protein systems that were previously intractable. rsc.org
Furthermore, the field of genetic code expansion, which allows for the incorporation of unnatural amino acids (UAAs) into proteins, presents exciting new possibilities. youtube.comfrontiersin.orgnih.gov While L-LEUCINE-N-FMOC (5,5,5-D3) itself is a modified natural amino acid, its use in synthesizing peptide fragments containing UAAs is a promising area. These synthetic peptides can then be ligated to larger, recombinantly expressed protein domains. This strategy enables the creation of proteins with novel chemical properties, spectroscopic probes, or post-translational modifications at specific sites, providing powerful tools for studying protein function. frontiersin.orgyoutube.com
| Labeling Strategy | Description | Advantage for Research |
| Methyl-Specific Labeling | Incorporation of deuterated leucine to specifically label methyl groups. rsc.org | Reduces spectral complexity in NMR and highlights the dynamics of the protein's hydrophobic core. unl.ptrsc.org |
| Segmental Isotope Labeling | Different protein segments are produced with distinct isotopic labeling patterns and then ligated together. rsc.org | Allows for the study of specific regions within a large macromolecular complex without interference from other domains. rsc.org |
| Unnatural Amino Acid (UAA) Incorporation | Using techniques like amber codon suppression to insert UAAs with unique functionalities into the protein sequence. frontiersin.orgnih.gov | Enables the introduction of fluorescent probes, cross-linkers, or novel chemical groups to study protein interactions and function in vivo and in vitro. youtube.comnih.gov |
Expanding Applications in Systems Biology and Multi-Omics Research Paradigms
Systems biology aims to understand the complex interactions within biological systems as a whole. nih.gov This requires quantitative, high-throughput analytical methods, collectively known as "omics" (e.g., proteomics, metabolomics). L-LEUCINE-N-FMOC (5,5,5-D3) and its deprotected counterpart are key reagents in quantitative proteomics, particularly in methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
In a typical SILAC experiment, two cell populations are grown in culture media that are identical except for one amino acid. One population receives the normal "light" amino acid (e.g., L-leucine), while the other receives a "heavy" isotopically labeled version (e.g., L-Leucine-d3). longdom.org After a specific treatment or stimulus, the protein lysates from the two cell populations are combined, digested, and analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for the precise quantification of changes in protein abundance between the two states. longdom.org
The future of this research involves integrating quantitative proteomics data with other omics datasets, such as transcriptomics and metabolomics, in a multi-omics approach. nih.gov By using L-Leucine-d3 in SILAC experiments, researchers can generate highly accurate quantitative protein data that can be correlated with changes in gene expression and metabolite levels. This integrated analysis provides a more holistic view of cellular responses to stimuli or disease, helping to identify novel biomarkers, understand disease mechanisms, and pinpoint new therapeutic targets. nih.gov
| Multi-Omics Application | Role of L-Leucine-d3 | Research Goal |
| Quantitative Proteomics (SILAC) | Serves as the "heavy" metabolic label to differentiate protein expression between two cell states. longdom.org | To accurately quantify changes in the proteome in response to drugs, genetic modifications, or disease. |
| Protein Turnover Studies | Used in dynamic SILAC (dSILAC) experiments to measure the rates of protein synthesis and degradation. | To understand how protein homeostasis is maintained or disrupted in various conditions. |
| Integrated Systems Biology | Provides the quantitative proteomics data layer for integration with genomics, transcriptomics, and metabolomics. nih.gov | To build comprehensive models of cellular networks and pathways. nih.gov |
Q & A
Q. Why might deuterated leucine exhibit altered solubility in peptide synthesis compared to its non-deuterated counterpart?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
